molecular formula C7H8N2O B1441604 2-Amino-6-methylnicotinaldehyde CAS No. 885276-99-3

2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604
CAS No.: 885276-99-3
M. Wt: 136.15 g/mol
InChI Key: RPFQGCDZCNDOIO-UHFFFAOYSA-N
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Description

Note: The provided evidence primarily references 2-Amino-6-methylnicotinonitrile (CAS: 84647-20-1), a structurally related compound. The term "nicotinaldehyde" may refer to a derivative with an aldehyde (-CHO) group instead of a nitrile (-CN).

2-Amino-6-methylnicotinonitrile is a heterocyclic aromatic compound with a pyridine backbone substituted with amino (-NH₂), methyl (-CH₃), and nitrile (-CN) groups. It is classified as a laboratory chemical and intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical manufacturing .

Preparation Methods

The preparation of 2-Amino-6-methylnicotinaldehyde typically involves multi-step synthetic pathways starting from appropriately substituted pyridine precursors. The key challenge is the selective introduction of the aldehyde group at the 3-position and the amino group at the 2-position, along with maintaining the methyl substituent at the 6-position.

Synthetic Routes and Reaction Conditions

Oxidation of (6-methylpyridin-3-yl)methanol Using Swern Oxidation

One of the most efficient methods to prepare 6-methylnicotinaldehyde (a close precursor to this compound) involves the Swern oxidation of (6-methylpyridin-3-yl)methanol:

Step Reagents & Conditions Details Yield & Notes
1 Oxalyl chloride (2 M in dichloromethane), dimethyl sulfoxide (DMSO), triethylamine (TEA) in dichloromethane at -60°C under argon Oxalyl chloride solution is cooled to -60°C, DMSO is added slowly, followed by the alcohol substrate. After stirring, TEA is added, and the mixture is warmed to room temperature. 85% yield of 6-methylnicotinaldehyde as a light brown oil. Purified by silica gel chromatography. HPLC retention time: 0.19 min.
2 Workup includes aqueous extraction, drying over Na2SO4, filtration, and concentration Extraction with dichloromethane, drying, and purification steps ensure product integrity. High purity product obtained.

This method is advantageous due to mild temperature conditions and relatively high yield.

Oxidation Using Chromium Trioxide in Pyridine

An alternative oxidation involves the use of chromium trioxide in pyridine:

Step Reagents & Conditions Details Yield & Notes
1 Chromium trioxide slowly added to pyridine at 20°C Followed by addition of crude 5-hydroxymethyl-2-methylpyridine in pyridine, refluxed for 2 hours Produces crude 6-methyl-3-pyridinecarbaldehyde
2 Workup with water and extraction with diethyl ether Drying over magnesium sulfate and concentration 4.2 g crude product obtained

This method is classical but involves toxic chromium reagents and requires careful handling.

Oxidation of Methyl 6-methylnicotinate via Lithium Aluminum Hydride Reduction and MnO2 Oxidation

A two-step method involves reduction followed by oxidation:

Step Reagents & Conditions Details Yield & Notes
1 Methyl 6-methylnicotinate reduced with lithium aluminum hydride (LiAlH4) in THF at 0°C for 1.5 h Produces 6-methylpyridin-3-ylmethanol intermediate Quenched with ethyl acetate, extracted
2 Oxidation with manganese(IV) oxide (MnO2) in dichloromethane at 25°C for 68 h Stirred and filtered through celite 80% yield of 6-methylnicotinaldehyde, used without further purification

This method provides good yield but requires long reaction times for oxidation.

Swern Oxidation at -78°C on a Larger Scale

A scale-up of Swern oxidation with precise temperature control:

Step Reagents & Conditions Details Yield & Notes
1 Dimethyl sulfoxide (DMSO) and dichloromethane under nitrogen at -78°C Oxalyl chloride added slowly, stirred 10 min
2 Addition of (6-methyl-3-pyridyl)methanol in dichloromethane dropwise, stirred 2.5 h at -78°C Triethylamine added slowly at -78°C, warmed to room temp, stirred 1 h
3 Workup with water, extraction, drying, and silica gel purification Affords title compound with high purity

This method is favored for high purity and reproducibility in laboratory synthesis.

While the above methods focus on the aldehyde functionality, introduction of the amino group at position 2 can be achieved via:

  • Nucleophilic aromatic substitution of halogenated precursors at the 2-position by ammonia or amines
  • Reductive amination of corresponding nitro derivatives
  • Catalytic amination using Lewis or Brønsted acid catalysts under controlled temperature (50–400°C, preferably 180–350°C) with ammonia in excess

These methods require careful control of reaction conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Swern Oxidation (6-methylpyridin-3-yl)methanol Oxalyl chloride, DMSO, TEA, DCM -60°C to RT, inert atmosphere 85% Mild, high purity, chromatographic purification
Chromium Trioxide Oxidation 5-hydroxymethyl-2-methylpyridine CrO3, pyridine 20°C to reflux Moderate Toxic reagents, classical method
LiAlH4 Reduction + MnO2 Oxidation Methyl 6-methylnicotinate LiAlH4, MnO2, THF, DCM 0°C, 25°C, long oxidation time 80% Two-step, longer oxidation
Scale-up Swern Oxidation (6-methyl-3-pyridyl)methanol Oxalyl chloride, DMSO, TEA, DCM -78°C to RT High Suitable for larger scale, high purity

Research Findings and Considerations

  • The Swern oxidation method is the most widely reported and reliable for preparing 6-methylnicotinaldehyde, a key intermediate for this compound synthesis.
  • Chromium-based oxidations, while effective, pose environmental and safety concerns.
  • The two-step reduction-oxidation method offers an alternative route but requires longer reaction times.
  • Amination strategies to introduce the amino group at position 2 typically involve catalytic processes or nucleophilic substitutions under elevated temperatures and ammonia excess.
  • Purification is commonly achieved via silica gel chromatography, ensuring high purity for subsequent applications.
  • Reaction monitoring by HPLC and NMR spectroscopy confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylnicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.

Major Products

Scientific Research Applications

2-Amino-6-methylnicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methylnicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 84647-20-1
  • Molecular Formula : C₇H₇N₃
  • Molecular Weight : 133.15 g/mol
  • Melting Point : 99°C
  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .

Comparison with Structurally Similar Compounds

Functional Group Variations

The substituents on the pyridine ring significantly influence reactivity, toxicity, and applications. Below is a comparison of key analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Hazards/Classifications
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ -NH₂, -CH₃, -CN H302, H315, H319, H335
Ethyl 2-hydroxy-5-nitronicotinate 156896-54-7 C₈H₈N₂O₅ -OH, -NO₂, -COOEt Data unavailable
2-Amino-6-methylnicotinamide 100524-09-2 C₇H₉N₃O -NH₂, -CH₃, -CONH₂ No hazard data
6-Amino-2-methylnicotinic acid 6313-54-8 C₇H₈N₂O₂ -NH₂, -CH₃, -COOH Data unavailable
6-Chloro-2-methylnicotinic acid 38186-86-6 C₇H₆ClNO₂ -Cl, -CH₃, -COOH Similarity score: 0.78

Physical and Chemical Properties

Property 2-Amino-6-methylnicotinonitrile Ethyl 2-hydroxy-5-nitronicotinate 2-Amino-6-methylnicotinamide
Melting Point (°C) 99 Not reported Not reported
Molecular Weight (g/mol) 133.15 212.2 151.17
Stability Stable under recommended storage Nitro group may increase reactivity Likely stable due to amide group

Hazard Profiles

  • 2-Amino-6-methylnicotinonitrile: Acute oral toxicity (LD₅₀: 300–2000 mg/kg) .
  • Ethyl 2-hydroxy-5-nitronicotinate :
    • Nitro groups may pose explosion risks under heat or friction .

Research Findings and Data Gaps

  • Structural Similarity: Compounds like 2-Amino-5-methylnicotinic acid (similarity score: 0.82) share the amino and methyl groups but differ in ring position and substituents, altering solubility and reactivity .
  • Toxicity Data: Limited carcinogenicity information exists for analogs beyond 2-Amino-6-methylnicotinonitrile.
  • Stability: Nitriles and nitro compounds require careful handling to avoid decomposition into toxic gases (e.g., HBr, NOₓ) .

Biological Activity

2-Amino-6-methylnicotinaldehyde (CAS No. 885276-99-3) is an organic compound derived from pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position. Its unique structural features contribute to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • Structure : The compound consists of a pyridine ring with specific substitutions that influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group is capable of undergoing nucleophilic addition reactions. These interactions are critical for its function in biochemical pathways and molecular processes relevant to biological systems.

Inhibition of Nicotinamidases

Recent studies have shown that this compound acts as a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition is significant in various pathogenic organisms, including Borrelia burgdorferi and Brucella abortus, suggesting potential therapeutic applications against these pathogens . The compound exhibits low micromolar to nanomolar binding affinities, indicating strong inhibitory effects.

Cytotoxic Effects on Cancer Cells

Research has indicated that exposure to this compound can alter metabolic pathways in cancer cells. In MCF-7 breast cancer cells, metabolomic analyses revealed that the compound modulates pathways associated with cell proliferation and oxidative stress. These findings suggest that it may have potential as a chemotherapeutic agent or as part of combination therapies .

Study on Nicotinamidase Inhibition

In a controlled study, various derivatives of nicotinamide were synthesized and tested for their inhibitory effects on nicotinamidases. The results demonstrated that this compound was among the most effective inhibitors, with a calculated KiK_i value in the low micromolar range. This study emphasizes the relevance of this compound in developing new antimicrobial agents targeting nicotinamide metabolism .

Metabolomic Analysis in Cancer Research

A comprehensive study utilizing high-throughput metabolomics assessed the impact of this compound on MCF-7 cells. The analysis revealed significant alterations in metabolites related to cell cycle regulation and oxidative stress response pathways. This highlights the compound's potential role in influencing cancer cell behavior and its utility in cancer research .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-3-methylpyridine-4-carbaldehydeAmino group at position 2, aldehyde at position 4Moderate inhibition of nicotinamidases
2-Amino-5-methylpyridine-3-carbaldehydeSimilar structure with different substitutionWeak cytotoxic effects
2-Amino-6-ethylpyridine-3-carbaldehydeEthyl instead of methyl at position 6Limited biological activity

Properties

IUPAC Name

2-amino-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQGCDZCNDOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694767
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-99-3
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylnicotinaldehyde
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Synthesis routes and methods

Procedure details

To a methylene chloride (8 mL) solution of (2-amino-6-methyl-pyridin-3-yl)-methanol (379 mg, 2.74 mmol) described in Manufacturing Example 170-1-3 was added manganese (IV) dioxide (1.19 mg, 13.7 mmol) at room temperature, which was stirred for 11 hours at room temperature. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:2) to obtain the title compound (328 mg, 88%).
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
1.19 mg
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-6-methylnicotinaldehyde
2-Amino-6-methylnicotinaldehyde
2-Amino-6-methylnicotinaldehyde
2-Amino-6-methylnicotinaldehyde
2-Amino-6-methylnicotinaldehyde
2-Amino-6-methylnicotinaldehyde

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